(-)-Menthyl chloride

Catalog No.
S1515707
CAS No.
16052-42-9
M.F
C10H19Cl
M. Wt
174.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Menthyl chloride

CAS Number

16052-42-9

Product Name

(-)-Menthyl chloride

IUPAC Name

(1S,2R,4R)-2-chloro-4-methyl-1-propan-2-ylcyclohexane

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

InChI

InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

OMLOJNNKKPNVKN-KXUCPTDWSA-N

SMILES

CC1CCC(C(C1)Cl)C(C)C

Canonical SMILES

CC1CCC(C(C1)Cl)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)Cl)C(C)C

As a Chiral Auxiliary:

(-)-Menthyl chloride serves as a valuable chiral auxiliary in organic synthesis. Its chiral center allows it to influence the stereochemistry of newly formed bonds during reactions, leading to the desired enantiomer of a product. This is particularly useful for synthesizing enantiopure pharmaceuticals, as their biological activity can be highly dependent on their chirality. For example, (-)-menthyl chloride has been employed in the synthesis of various chiral alcohols and amines, with several research articles demonstrating its effectiveness [, ].

(-)-Menthyl chloride, also known as menthyl chloride, is a colorless liquid with a characteristic minty odor. It is a halogenated derivative of menthol, specifically the chlorinated form. This compound is primarily used in organic synthesis and has applications in the fragrance and flavoring industries due to its pleasant aroma. The molecular formula for (-)-menthyl chloride is C10H19Cl, and it is classified as a secondary alkyl halide. Its structure features a chlorine atom attached to a carbon atom that is part of a cyclohexane ring, which is further substituted with a methyl group and an isopropyl group.

Typical of alkyl halides:

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as hydroxide ions or amines.
  • Elimination Reactions: In the presence of strong bases, (-)-menthyl chloride can undergo elimination reactions to form alkenes. For instance, it can yield 2-menthene or 3-menthene depending on the reaction conditions and the base used .
  • Alkylation: As an alkylating agent, it can transfer its menthyl group to various nucleophiles, forming new carbon-nitrogen or carbon-oxygen bonds.

(-)-Menthyl chloride exhibits several biological activities:

  • Antimicrobial Properties: Some studies suggest that it has antimicrobial effects, making it useful in formulations aimed at preventing microbial growth.
  • Flavoring Agent: Its pleasant minty flavor makes it a popular choice in food and cosmetic products.
  • Potential Therapeutic Uses: Research indicates potential applications in pharmaceuticals, particularly in formulations aimed at respiratory conditions due to its minty aroma's soothing effects.

The synthesis of (-)-menthyl chloride can be achieved through various methods:

  • From Menthol: The most common method involves the chlorination of menthol using thionyl chloride or phosphorus pentachloride. This reaction typically proceeds under mild conditions and retains the stereochemistry of the starting material .
  • Via Methyl Chloride: Another method includes the reaction of methyl chloride with appropriate substrates under controlled conditions to yield (-)-menthyl chloride as a product .

(-)-Menthyl chloride finds applications across several domains:

  • Fragrance Industry: Widely used as a flavoring agent in foods and beverages due to its minty aroma.
  • Pharmaceuticals: Utilized in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: Employed as an intermediate in the production of agrochemicals.
  • Chemical Synthesis: Acts as a reagent in organic synthesis for introducing menthyl groups into other compounds.

Research on (-)-menthyl chloride's interactions indicates:

  • Reactivity with Nucleophiles: It readily reacts with nucleophiles, which can be exploited in synthetic organic chemistry.
  • Compatibility with Other Compounds: Studies have shown that it can be used alongside other alkyl halides without significant side reactions, making it versatile for multi-step syntheses .

Several compounds share structural similarities with (-)-menthyl chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
Neomenthyl ChlorideIsomeric formUndergoes elimination faster than menthyl chloride
Methyl ChlorideSimple alkyl halideUsed extensively as an alkylating agent
2-MentheneAlkene derivativeFormed from elimination reactions involving menthyl chloride
3-MentheneAlkene derivativeMore stable product from neomenthyl chloride reactions

Uniqueness of (-)-Menthyl Chloride

(-)-Menthyl chloride is unique due to its specific stereochemistry and ability to participate in selective reactions that lead to different products compared to its isomeric forms. Its pleasant aroma and biological activity further distinguish it from other similar compounds.

XLogP3

4.3

Other CAS

28953-96-0
29707-60-6

Dates

Modify: 2023-08-15

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